Mifepristone

Receptor pharmacology Endocrinology Drug discovery

Mifepristone (RU-486; CAS 84371-65-3) is a synthetic 19-norsteroid that functions as a potent antagonist of both the progesterone receptor (PR) and the glucocorticoid receptor (GR). It is characterized by an 11β-(4-dimethylamino)phenyl substitution and a 17α-propynyl side chain, which confer high receptor affinity and a distinct pharmacological profile relative to other antiprogestins.

Molecular Formula C29H35NO2
Molecular Weight 429.6 g/mol
CAS No. 83203-42-3; 84371-65-3
Cat. No. B15605646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifepristone
CAS83203-42-3; 84371-65-3
Molecular FormulaC29H35NO2
Molecular Weight429.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
InChIKeyVKHAHZOOUSRJNA-GCNJZUOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 [ug/mL] (The mean of the results at pH 7.4)
Poorly soluble
Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.
In water, 5.0X10-2 mg/L at 25 °C /Estimated/
3.36e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mifepristone Procurement Guide: Key Specifications and Comparative Profile for Research and Industrial Sourcing


Mifepristone (RU-486; CAS 84371-65-3) is a synthetic 19-norsteroid that functions as a potent antagonist of both the progesterone receptor (PR) and the glucocorticoid receptor (GR). It is characterized by an 11β-(4-dimethylamino)phenyl substitution and a 17α-propynyl side chain, which confer high receptor affinity and a distinct pharmacological profile relative to other antiprogestins [1]. In vitro, mifepristone demonstrates an IC50 of 0.2 nM for the progesterone receptor and 2.6 nM for the glucocorticoid receptor, reflecting its exceptionally high binding potency [2]. This dual antagonism underpins its diverse applications, which include reproductive health interventions and the management of endocrine disorders such as Cushing's syndrome.

Why Mifepristone Cannot Be Simply Substituted with Other Antiprogestins or SPRMs


Substituting mifepristone with other antiprogestins or selective progesterone receptor modulators (SPRMs), such as ulipristal acetate, onapristone, or lilopristone, is not straightforward due to quantifiable differences in receptor binding kinetics, metabolic pathways, and clinical indications. For instance, while mifepristone exhibits potent and balanced antagonism at both PR and GR, ulipristal acetate is characterized by a mixed agonist/antagonist profile and substantially weaker GR antagonism [1]. Furthermore, the non-linear, saturable plasma protein binding of mifepristone to alpha-1-acid glycoprotein (AAG) creates a unique pharmacokinetic profile not shared by all analogs [2]. These molecular and pharmacokinetic distinctions translate directly into divergent clinical utilities, with mifepristone uniquely positioned for applications requiring robust GR blockade. The following quantitative evidence details these critical differentiators to inform precise scientific and procurement decisions.

Quantitative Evidence Guide for Mifepristone Differentiation Against Key Comparators


Receptor Binding Affinity and Functional Selectivity: Mifepristone vs. Ulipristal Acetate

Mifepristone demonstrates high-affinity, potent antagonism at both the progesterone receptor (PR) and glucocorticoid receptor (GR), with in vitro IC50 values of 0.2 nM and 2.6 nM, respectively . In contrast, ulipristal acetate, a selective progesterone receptor modulator (SPRM), exhibits a different profile, binding to human PR-A and PR-B with EC50s of 8.5 nM and 7.7 nM, and shows weak antiglucocorticoid activity relative to mifepristone [1]. This is further supported by comparative assessments noting ulipristal's lower glucocorticoid activity and distinct partial agonist effects [2].

Receptor pharmacology Endocrinology Drug discovery

Pharmacokinetic Profiles: Terminal Half-Life and Plasma Protein Binding of Mifepristone vs. Onapristone

Mifepristone exhibits a terminal elimination half-life of approximately 18 hours in humans following a single dose [1]. A key determinant of its pharmacokinetics is its high-affinity, saturable binding to alpha-1-acid glycoprotein (AAG), which leads to non-linear kinetics and a long duration of action at higher doses [2]. In a direct comparative review, the structurally related antiprogestin onapristone (ONA) was noted to lack this AAG binding and consequently displays a much shorter half-life than mifepristone [3].

Pharmacokinetics ADME Drug metabolism

CYP3A4 Inactivation: Comparative Potency of Mifepristone, Lilopristone, and Onapristone

Mifepristone acts as a potent, mechanism-based inactivator of the major drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4). In an in vitro study using human liver microsomes, preincubation with mifepristone inhibited CYP3A4-mediated midazolam 1'-hydroxylation with an IC50 of approximately 3.5 µmol/L and achieved approximately 87% inhibition [1]. The same study found that lilopristone and onapristone also displayed NADPH- and time-dependent inactivation of CYP3A4, but the characteristics were described as very similar to mifepristone [1].

Drug-drug interactions Enzyme inhibition Metabolism

Polymorph-Dependent Bioavailability: Form D vs. Commercial Form M

The commercial form of mifepristone (Form M) suffers from poor water solubility, leading to suboptimal oral bioavailability. A metastable polymorph, Form D, was developed and characterized to address this limitation. In a comparative study in rats, Form D demonstrated significantly enhanced pharmacokinetic performance, exhibiting a 1.43-fold higher peak plasma concentration (Cmax) and a 1.46-fold higher area under the curve (AUC) compared to commercial mifepristone [1]. Subsequent pharmacodynamic studies confirmed that Form D exhibited superior pharmacological activity with reduced dosage requirements and lower potential toxicity [2].

Solid-state chemistry Formulation science Bioavailability

Clinical Indication and Regulatory Approval for Cushing's Syndrome: A Unique Antiglucocorticoid Application

Mifepristone is the only glucocorticoid receptor antagonist approved by the U.S. Food and Drug Administration (FDA) for the treatment of Cushing's syndrome, receiving approval in February 2012 to control hyperglycemia secondary to hypercortisolism in adult patients [1]. This regulatory status is based on clinical data from the SEISMIC trial, which demonstrated that mifepristone produces significant clinical and metabolic improvements, including benefits on glycemia, blood pressure, muscle weakness, and body weight [2]. While other SPRMs like ulipristal acetate are used in reproductive health, they lack this specific FDA approval for Cushing's syndrome due to their weaker antiglucocorticoid profile [3].

Endocrinology Clinical pharmacology Therapeutic application

Optimal Research and Industrial Application Scenarios for Mifepristone Based on Differentiated Evidence


Investigating Pure Antiprogestin/Antiglucocorticoid Effects in Reproductive Biology

Researchers requiring a potent, high-affinity antagonist for both progesterone (PR) and glucocorticoid (GR) receptors should select mifepristone (IC50s: 0.2 nM and 2.6 nM, respectively) over SPRMs like ulipristal acetate. The latter exhibits mixed agonist/antagonist activity and markedly weaker GR antagonism, which would confound studies aimed at isolating pure antagonistic effects on PR/GR signaling pathways .

In Vivo Studies Requiring Sustained Target Engagement and Less Frequent Dosing

The 18-hour terminal half-life and saturable AAG binding of mifepristone provide a distinct advantage for long-term in vivo experiments. This property, which results in sustained plasma concentrations and target engagement, is not shared by analogs like onapristone, which lacks AAG binding and has a much shorter half-life [1]. This allows for simplified dosing regimens and reduced animal handling.

Formulation Development for Enhanced Oral Bioavailability and Dose Reduction

Researchers and formulators aiming to improve the oral performance of mifepristone should source the Form D polymorph. Direct comparative evidence shows that Form D provides a 1.43-fold increase in Cmax and a 1.46-fold increase in AUC in rat models, enabling superior pharmacological activity at reduced doses and with lower potential toxicity compared to the standard Form M [2].

Preclinical Models of Cushing's Syndrome and Metabolic Disorders

For any preclinical study modeling the pathophysiology of endogenous Cushing's syndrome or glucocorticoid-induced metabolic dysfunction, mifepristone is the only scientifically and regulatory-validated tool compound. Its unique status as the sole FDA-approved GR antagonist for this indication is supported by Phase 3 clinical evidence demonstrating improvements in hyperglycemia, blood pressure, and body weight, outcomes not achievable with other antiprogestins [3].

Quote Request

Request a Quote for Mifepristone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.